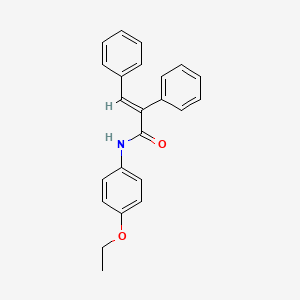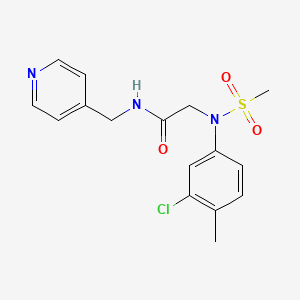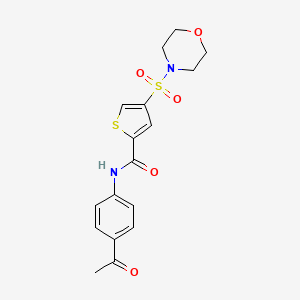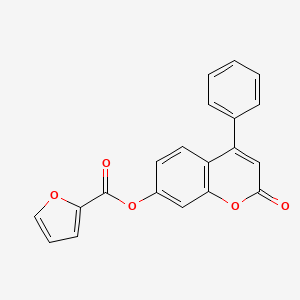
5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-imidazolidinedione” is a chemical compound with a complex structure . It is related to other compounds such as “5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one” and “5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one” which have similar structures .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains elements such as carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its melting point is between 125-127 °C . It has a molecular weight of 231.04 g/mol .Scientific Research Applications
Photodynamic Therapy Applications
"5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-imidazolidinedione" derivatives have been found to have applications in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it potentially useful as a Type II photosensitizer in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
Compounds related to "5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-imidazolidinedione" have shown antimicrobial and anticancer properties. Research indicates that thiazole and 2-thioxoimidazolidinone derivatives exhibit significant antibacterial and anticancer activities, underscoring the potential of these compounds in developing new therapeutic agents (Sherif, Eldeen, & Helal, 2013).
Catalytic Performance in Organic Synthesis
A novel mixed-ligand Cu(II) Schiff base complex demonstrated catalytic activities in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating its utility in enhancing the efficiency of organic synthesis processes (Ebrahimipour et al., 2018).
DNA Binding Studies
Imidazolidine derivatives, including "5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-imidazolidinedione," have been investigated for their DNA binding affinity. Studies using cyclic voltammetry and UV-Vis spectroscopy at physiological pH values have shown significant binding strength, suggesting their potential as effective anti-cancer drugs (Shah et al., 2013).
Antioxidant Activity
Bromophenol derivatives from the red alga Rhodomela confervoides, related to the chemical structure , were evaluated for their antioxidant activity. These compounds exhibited potent free radical scavenging activity, highlighting their potential as natural antioxidants (Zhao et al., 2004).
Safety and Hazards
properties
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-18-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(17)13-7/h2-4,15H,1H3,(H2,13,14,16,17)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWKHGRGPUWOG-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5520508.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5520519.png)


![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)
![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)